

Application Note: Advanced Crystallization & Purification Protocols for 2-Hydroxy Cephalexin

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Compound of Interest

Compound Name: 2-Hydroxy Cephalexin

CAS No.: 215172-75-1

Cat. No.: B583230

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Part 1: Executive Summary & Chemical Context

The Target Molecule

This guide details the purification and crystallization of **2-Hydroxy Cephalexin** (CAS: 215172-75-1).

- **Chemical Definition:** (6R,7R)-7-[[[(2R)-2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]
- **Distinction:** It is the ortho-hydroxy analog of Cephalexin. It must be distinguished from Cefadroxil (the para-hydroxy analog) and Cephalexin (unsubstituted phenyl ring).
- **Application:** Primarily used as a high-purity analytical standard for impurity profiling in Cephalexin drug substances, or as a novel beta-lactam candidate in drug discovery.

The Purification Challenge

Purifying **2-Hydroxy Cephalexin** presents a unique set of physicochemical challenges compared to its parent compounds:

- **The "Ortho-Effect":** The hydroxyl group at the ortho position creates intramolecular hydrogen bonding with the exocyclic amine or amide nitrogen. This alters the pKa values and solubility

profile compared to the para-isomer (Cefadroxil), often leading to higher solubility in non-polar regions and distinct crystal habits.

- **Zwitterionic Behavior:** Like all cephalosporins, it exhibits minimum solubility at its isoelectric point (pI). However, the phenolic group introduces a third ionization state, requiring precise pH control.
- **Stability:** The beta-lactam ring is susceptible to hydrolysis at high pH (>8.5) and high temperatures, necessitating low-temperature processing.

Part 2: Physicochemical Basis of Separation

To design a self-validating protocol, one must understand the solubility landscape. **2-Hydroxy Cephalexin** behaves as a zwitterion.

- **Acidic Region (pH < 2):** Cationic form (Amine protonated, Carboxyl protonated). High Solubility.
- **Isoelectric Region (pH 4.0 – 5.5):** Zwitterionic form (Amine protonated, Carboxyl deprotonated). Minimum Solubility (Supersaturation Zone).
- **Basic Region (pH > 7.5):** Anionic form (Amine deprotonated, Carboxyl deprotonated, Phenol deprotonated). High Solubility but High Degradation Risk.

Experimental Determination of Metastable Zone Width (MSZW)

Before scaling up, perform a solubility scan. The ortho-substitution typically shifts the pI slightly lower than Cephalexin (pI ~4.5) due to the electron-withdrawing inductive effect of the ortho-hydroxyl group on the amine.

Part 3: Detailed Protocols

Protocol A: Reactive Crystallization (De Novo Synthesis)

Use this protocol when synthesizing **2-Hydroxy Cephalexin** enzymatically from 7-ADCA and 2-Hydroxy-Phenylglycine Methyl Ester (2-HPGME).

Reagents & Equipment

- Precursors: 7-ADCA (solubilized in ammonia), 2-HPGME.
- Catalyst: Immobilized Penicillin G Acylase (PGA).
- Solvent: Water/Methanol (95:5 v/v).
- Equipment: Jacketed crystallizer with overhead stirring (Rushton turbine), FBRM (Focused Beam Reflectance Measurement) probe (optional).

Step-by-Step Workflow

- Enzymatic Coupling (The Reaction Phase):
 - Dissolve 7-ADCA in water by adjusting pH to 7.5 using dilute .
 - Add 2-HPGME (molar ratio 1.1 : 1 vs 7-ADCA).
 - Add Enzyme (PGA). Maintain temperature at 15°C (low temperature preserves the beta-lactam ring).
 - Mechanism:[3][4][5][6] The enzyme couples the precursors. As the concentration of **2-Hydroxy Cephalixin** rises, it approaches supersaturation.
- Clarification:
 - Once conversion >95% (monitor via HPLC), filter off the immobilized enzyme.
 - The filtrate contains the product in solution at pH ~7.0.
- pH-Shift Crystallization (The Purification Phase):
 - Acidification: Slowly dose 2M
to lower pH.
 - Critical Process Parameter (CPP): The target is the pI (approx pH 4.2 – 4.8).

- Seeding: At pH 5.5 (just before the crash point), add 0.5% w/w seed crystals of **2-Hydroxy Cephalexin** monohydrate. This promotes the formation of the stable monohydrate polymorph and prevents oiling out.
- Aging: Hold the slurry at the pl pH for 2–4 hours at 5°C. The ortho-hydroxy isomer will crystallize out, while unreacted 2-HPGME (which has higher solubility in this range) remains in the mother liquor.
- Isolation:
 - Filter the slurry.[3]
 - Wash: Displacement wash with cold water/isopropanol (80:20) to remove residual phenylglycine impurities.
 - Drying: Vacuum dry at 40°C. Caution: Over-drying can dehydrate the crystal lattice (loss of water of hydration), leading to amorphous material.

Protocol B: Recrystallization for High-Purity Standards (>99.5%)

Use this protocol to purify crude material or isolate the specific isomer from a mixture of structural analogs.

- Dissolution:
 - Suspend crude **2-Hydroxy Cephalexin** in water (10 mL/g).
 - Add 1M HCl dropwise until the solution clears (pH ~1.5).
 - Filtration: Filter through a 0.22 µm membrane to remove insolubles.
- Anti-Solvent Addition (Optional but Recommended):
 - Add Isopropanol (IPA) to the acidic solution until the ratio is 10% v/v. IPA acts as an anti-solvent and improves yield during the pH shift.
- Controlled Neutralization:

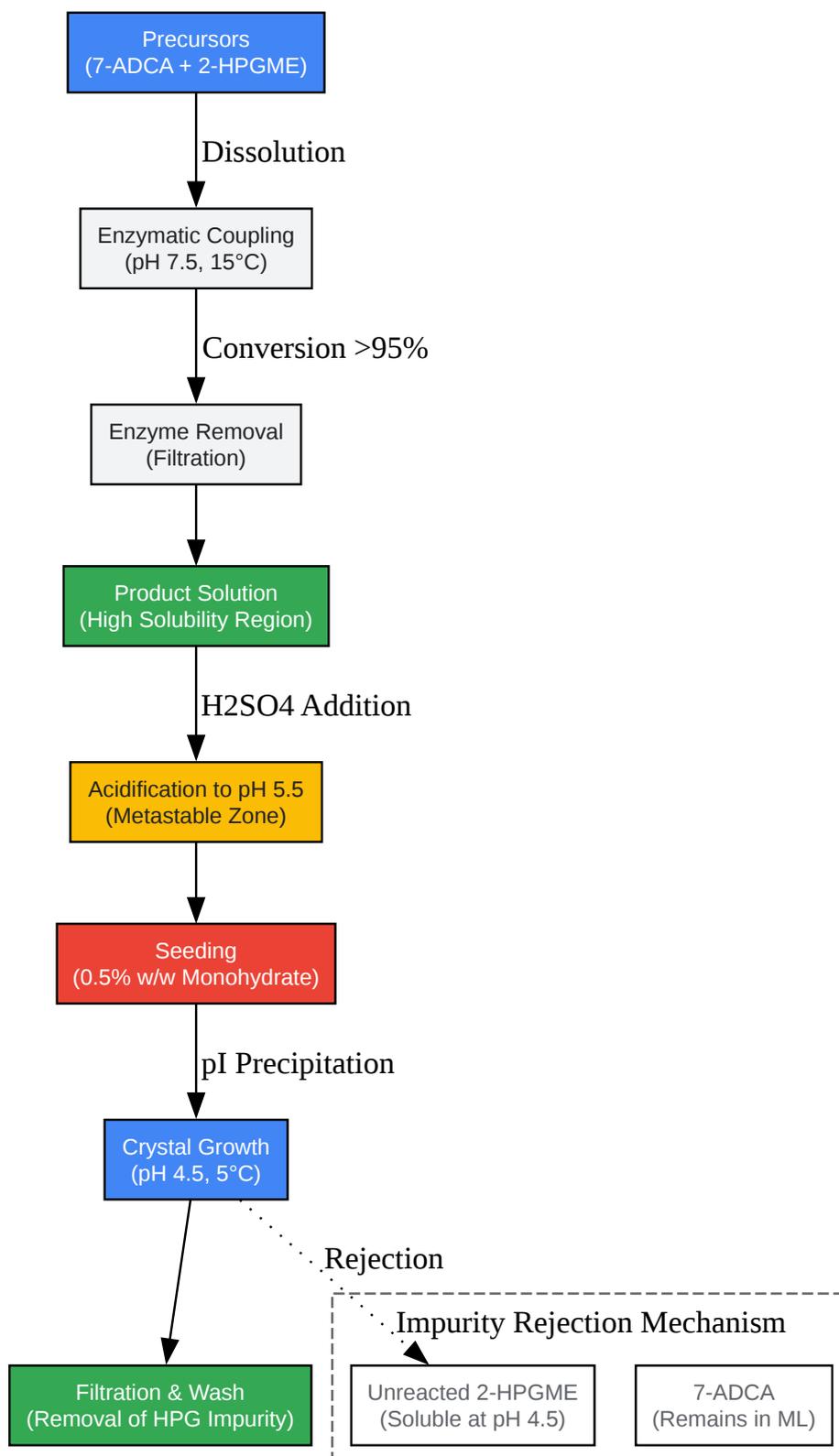
- Slowly add 1M

or Triethylamine.
- Turbidity Point: Watch for the first onset of turbidity (usually around pH 2.5–3.0). Stop stirring and allow nucleation for 15 mins.
- Resume base addition until pH reaches 4.5 (pI).
- Ripening:
 - Cool to 0–5°C.
 - Stir for 4 hours. The "Ortho" isomer tends to form dense, prismatic crystals under these conditions, distinguishing it from the needle-like habit often seen in standard Cephalexin.

Part 4: Visualization of the Process

Diagram 1: Reactive Crystallization Workflow

This diagram illustrates the coupled reaction and separation pathway, highlighting the critical pH control points.



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Caption: Workflow for the enzymatic synthesis and reactive crystallization of **2-Hydroxy Cephalexin**, emphasizing impurity rejection at the isoelectric point.

Part 5: Critical Quality Attributes (CQAs) & Troubleshooting Polymorphism Control

Cephalosporins frequently exist as hydrates. For **2-Hydroxy Cephalexin**, the Monohydrate is typically the thermodynamically stable form in aqueous systems.

- Risk: Dehydration to an unstable amorphous form occurs if dried >45°C under high vacuum.
- Validation: Verify crystal form using Powder X-Ray Diffraction (PXRD). Look for characteristic peaks (distinct from Cephalexin Monohydrate).

Impurity Rejection Table

The following table summarizes how this protocol separates the target from common structural impurities.

Impurity	Chemical Nature	Behavior at pH 4.5 (pI)	Removal Strategy
2-Hydroxy Cephalexin	Target (Zwitterion)	Insoluble (Precipitates)	Collected on filter
2-HPGME	Ester Precursor	Soluble (Protonated amine)	Washed out in Mother Liquor
2-Hydroxyphenylglycine	Hydrolysis Byproduct	Soluble (Different pI ~5.8)	Displacement Wash
7-ADCA	Beta-lactam Core	Soluble (pI ~4.0 but higher solubility)	Remains in Mother Liquor

Troubleshooting Common Issues

- Issue: Product "oils out" instead of crystallizing.

- Cause: Supersaturation generated too quickly or high impurity load.
- Solution: Reduce acid addition rate. Add seeds before the cloud point. Increase ionic strength slightly (add NaCl) to salt out the product in a controlled manner.
- Issue: High levels of Phenylglycine impurity in final cake.
 - Cause: pH drifted too high (> 6.0) during washing.
 - Solution: Ensure wash solvent is pH adjusted to 4.5. Use a co-solvent wash (Water/IPA) to solubilize the organic impurities.

Part 6: References

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